molecular formula C9H6ClNO2 B1360824 4-Chloro-1H-indole-6-carboxylic acid CAS No. 885520-25-2

4-Chloro-1H-indole-6-carboxylic acid

Cat. No. B1360824
CAS RN: 885520-25-2
M. Wt: 195.6 g/mol
InChI Key: CGMAXGRAWALUNT-UHFFFAOYSA-N
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Description

4-Chloro-1H-indole-6-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H6ClNO2 .


Synthesis Analysis

Indole derivatives have been synthesized using various methods. One such method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol .


Molecular Structure Analysis

The molecular structure of 4-Chloro-1H-indole-6-carboxylic acid consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring participates in the aromatic system .


Chemical Reactions Analysis

Indole derivatives, both natural and synthetic, show various biologically vital properties . They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Physical And Chemical Properties Analysis

4-Chloro-1H-indole-6-carboxylic acid has a molecular weight of 195.6 . It is a solid at room temperature and should be stored in a dry, cool, and well-ventilated place .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “4-Chloro-1H-indole-6-carboxylic acid”, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with several compounds demonstrating anticancer activity . This suggests that “4-Chloro-1H-indole-6-carboxylic acid” could potentially be used in the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . This suggests that “4-Chloro-1H-indole-6-carboxylic acid” could potentially be used in the development of new treatments for HIV.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . This suggests that “4-Chloro-1H-indole-6-carboxylic acid” could potentially be used in the development of new treatments for conditions associated with oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This suggests that “4-Chloro-1H-indole-6-carboxylic acid” could potentially be used in the development of new antimicrobial agents.

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have attracted increasing attention in recent years for their potential in the treatment of various diseases .

properties

IUPAC Name

4-chloro-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMAXGRAWALUNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646332
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1H-indole-6-carboxylic acid

CAS RN

885520-25-2
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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